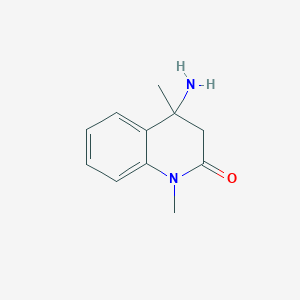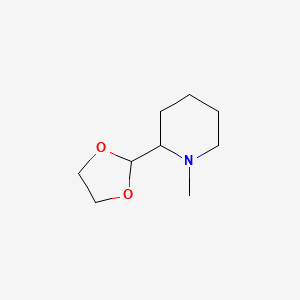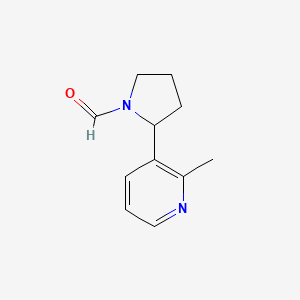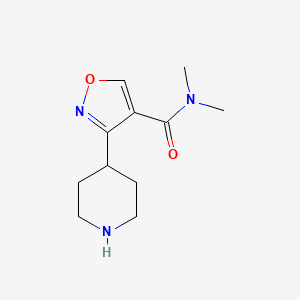
N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide is a heterocyclic compound that features an isoxazole ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(piperidin-4-yl)isoxazole-4-carboxylic acid with dimethylamine under suitable conditions. The reaction is often catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide
- 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
Uniqueness
N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an isoxazole ring with a piperidine moiety makes it a versatile compound in various research fields .
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N,N-dimethyl-3-piperidin-4-yl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H17N3O2/c1-14(2)11(15)9-7-16-13-10(9)8-3-5-12-6-4-8/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
VSAFRHAQMACHHN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CON=C1C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






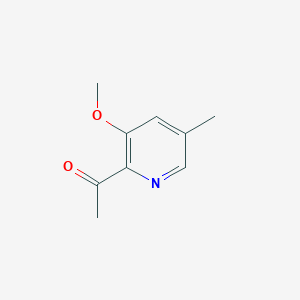

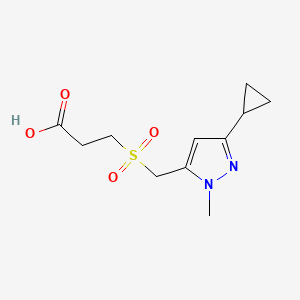


![5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11813088.png)
